1,4-Anhydro-D-glucitol

説明

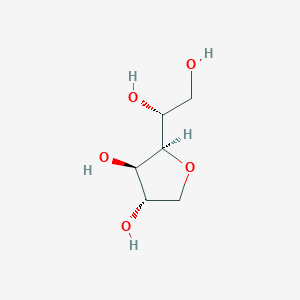

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYAEWCLZODPBN-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893390, DTXSID50893383 | |

| Record name | 1,4-Anhydroglucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Anhydro-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27299-12-3, 12441-09-7, 100402-56-0, 28218-56-6 | |

| Record name | 1,4-Sorbitan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27299-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbitan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012441097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Sorbitan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027299123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | d-Glucose, ether with 1,4-anhydro-d-glucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100402560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbitan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14474 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sorbitan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Anhydroglucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Anhydro-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-anhydro-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbitan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucose, ether with 1,4-anhydro-d-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-SORBITAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0YTZ4E6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1,4 Anhydro D Glucitol

Stereoselective Synthesis of 1,4-Anhydro-D-Glucitol

The creation of this compound, a valuable bio-based chemical, is achieved through several stereoselective synthetic routes. These methods are critical for ensuring the correct isomeric form of the final product, which is essential for its application in polymer science and as a chemical intermediate.

Acid-Catalyzed Dehydration of D-Glucitol: Mechanistic and Stereochemical Aspects

The most direct industrial route to this compound is the acid-catalyzed dehydration of D-glucitol (also known as sorbitol). This reaction proceeds via an intramolecular cyclization mechanism. The process is typically initiated by the protonation of a primary hydroxyl group (at C-6) of D-glucitol by an acid catalyst, like para-toluenesulfonic acid (p-TSA), forming a good leaving group (water). This is followed by a nucleophilic attack from the hydroxyl group at the C-1 or C-4 position.

The stereochemistry of D-glucitol favors the formation of a five-membered tetrahydrofuran (B95107) ring. The key step involves an intramolecular S_N2 reaction where the hydroxyl oxygen at C-4 attacks the protonated C-1, or the hydroxyl oxygen at C-1 attacks the protonated C-6, leading to the cyclized product. Current time information in Bangalore, IN. The formation of the 1,4-anhydro ring is one of several possibilities in the complex dehydration cascade of hexitols, which can also lead to the doubly dehydrated product, isosorbide (B1672297) (1,4:3,6-dianhydro-D-glucitol). jst.go.jp The reaction conditions, including temperature and catalyst choice, are paramount in directing the reaction toward the desired mono-anhydro product.

Optimization of Catalytic Systems for Enhanced Selectivity and Yield

To improve the efficiency and selectivity of D-glucitol dehydration, significant research has focused on optimizing the catalytic systems. While homogeneous mineral acids are effective, their use presents challenges in separation and environmental impact. jst.go.jp Consequently, heterogeneous solid acid catalysts have been developed and extensively studied.

Polymer-supported Brønsted acid catalysts, such as sulfonated polystyrene resins (e.g., Amberlyst-15), have demonstrated high efficacy. jst.go.jp These catalysts offer the advantages of easy recovery, reusability, and tunable acidity. For instance, a study using sulfonated polystyrene resins with a specific acid density (1.82 mmol H⁺ g⁻¹) achieved a high selectivity of 90% for 1,4-anhydro-D-sorbitol from sorbitol at 150°C within four hours. Adjusting the acid strength and pore structure of these polymeric catalysts is crucial for balancing catalytic activity and selectivity, thereby minimizing the formation of by-products.

Other solid acid catalysts, including zeolites, metal phosphates, and sulfated metal oxides, have also been investigated. The catalytic performance is often directly linked to the concentration and strength of Brønsted acid sites on the catalyst surface.

Table 1: Performance of Various Solid Acid Catalysts in Sorbitol Dehydration

| Catalyst Type | Key Features | Typical Yield/Selectivity | Reference |

|---|---|---|---|

| Sulfonated Polystyrene Resin | Tunable acidity, high surface area, reusable | 90% selectivity for 1,4-anhydrosorbitol | |

| Polymeric Solid Acid (PDSF-x) | Grafted with strong electron-withdrawing groups | High conversion, selectivity depends on acid strength | |

| Sulfated Titania (SO₄²⁻/TiO₂) | Optimized phase structure (anatase) | ~61% isosorbide yield (further dehydration product) | |

| Zeolites | Shape selectivity, strong Brønsted acid sites | Markedly different activities based on acidity |

Reductive Cleavage Strategies from Polysaccharide Precursors

An alternative synthetic approach involves the reductive cleavage of polysaccharides or their derivatives. This method is a powerful tool for structural analysis of polysaccharides and can be adapted for the synthesis of anhydro-alditols. The process typically involves full methylation or ethylation of a polysaccharide like cellulose (B213188), followed by treatment with a reducing agent, such as triethylsilane, in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate. qut.edu.au

This cleavage breaks the glycosidic bonds and reduces the newly formed hemiacetal, yielding 1,5-anhydro-D-glucitol derivatives from the glucose units. qut.edu.au While this method primarily yields the 1,5-anhydro isomer due to the nature of the glycosidic linkages in common polysaccharides, the formation of the 1,4-anhydro isomer has been reported as a minor artifact, particularly when water is present during the reaction. jst.go.jp By carefully selecting a precursor with 4-linked furanosidic residues or by designing a poly-allylated precursor that favors furanose ring formation and subsequent cleavage, this strategy could be theoretically tailored for this compound synthesis.

Derivatization Strategies for this compound Analogues

The free hydroxyl groups on this compound serve as versatile handles for chemical modification, allowing for the synthesis of a wide array of functional analogues. Esterification and acetylation are two primary strategies used to modify its properties for various applications.

Esterification Reactions for Lipid Conjugates (e.g., Docosenoate Esters)

Esterification of this compound with long-chain fatty acids produces lipid conjugates with amphiphilic properties, making them suitable for applications as surfactants or organogelators. Docosenoic acid (a C22 unsaturated fatty acid) and its saturated analogue, docosanoic acid (behenic acid), are of particular interest for creating highly lipophilic derivatives.

The synthesis of such esters can be achieved through chemical or enzymatic routes. A common chemical method involves reacting this compound with the corresponding acyl chloride (e.g., behenoyl chloride) in the presence of a base like pyridine (B92270). This approach has been successfully used to synthesize the fully substituted 1,5-Anhydro-2,3,4,6-tetra-O-behenoyl-D-glucitol. jst.go.jpresearchgate.net This methodology is directly applicable to this compound to produce its docosenoate or behenate (B1239552) esters.

Enzymatic synthesis using lipases offers a milder and more selective alternative. Lipases, such as those from Candida antarctica (Novozyme 435), are known to catalyze the esterification of various fatty acids, including long-chain acetylenic fatty acids like 13-docosynoic acid, demonstrating their capability to handle C22 chains. nih.gov This enzymatic approach could be applied to the regioselective esterification of this compound with docosenoic acid, potentially allowing for the synthesis of mono- or di-substituted esters.

Acetylation for Hydroxyl Group Protection and Functionalization (e.g., Tetraacetate and Triacetate Derivatives)

Acetylation is a fundamental strategy for protecting the hydroxyl groups of this compound, which facilitates further chemical transformations by preventing unwanted side reactions. It is also used to create fully functionalized derivatives. The reaction is typically performed using acetic anhydride (B1165640) in the presence of a base like pyridine or an acid catalyst. ethernet.edu.et

Etherification and Alkylation Reactions (e.g., Methylated Derivatives)

The hydroxyl groups of this compound offer multiple sites for etherification and alkylation, allowing for the synthesis of a variety of derivatives. Methylated derivatives, in particular, have been a subject of study, often in the context of analytical chemistry and polysaccharide analysis.

The independent synthesis of specific methylated derivatives, such as 1,4-Anhydro-2,3,6-tri-O-methyl-d-glucitol, has been described in scientific literature. tandfonline.com This compound is notably formed as an artifact during the reductive cleavage of polysaccharides containing 4-linked glucopyranosyl residues that have been permethylated for analysis. tandfonline.com Its deliberate synthesis is crucial for its use as a standard for unambiguous identification in complex mixtures. The synthesis of its 5-O-acetyl derivative has also been reported, providing another key analytical standard. tandfonline.com These syntheses confirm the structure of artifacts and facilitate the development of more accurate analytical methods.

| Derivative Name | Parent Compound | Functionalization | Significance |

|---|---|---|---|

| 1,4-Anhydro-2,3,6-tri-O-methyl-d-glucitol | This compound | Methylation (Etherification) | Analytical standard; known artifact in polysaccharide analysis. tandfonline.com |

| 1,4-Anhydro-5-O-acetyl-2,3,6-tri-O-methyl-d-glucitol | 1,4-Anhydro-2,3,6-tri-O-methyl-d-glucitol | Acetylation | Synthesized for structural confirmation and as an analytical standard. tandfonline.com |

Studies on Reaction Pathways and Artifact Formation in this compound Synthesis

Understanding the reaction pathways for the synthesis of this compound and the potential for artifact formation is critical for optimizing its production and for its accurate identification in various contexts.

The primary synthetic route to this compound is the acid-catalyzed intramolecular dehydration of D-glucitol (also known as D-sorbitol). researchgate.netgoogle.com This reaction typically involves heating D-glucitol in the presence of a mineral acid, such as sulfuric acid, or a solid acid catalyst like p-toluenesulfonic acid. researchgate.netgoogle.com The mechanism involves protonation of one of the primary hydroxyl groups of D-glucitol, followed by nucleophilic attack by the hydroxyl group at the C4 position, leading to the formation of the five-membered tetrahydrofuran ring and elimination of a water molecule. researchgate.net Further dehydration under more stringent conditions can lead to the formation of 1,4:3,6-dianhydro-D-glucitol (isosorbide). researchgate.net The selectivity towards this compound can be high under controlled conditions, with some methods using polymer-supported acid catalysts achieving selectivities of up to 90%. rsc.org

| Starting Material | Key Reagents/Catalysts | Product | Reaction Type |

|---|---|---|---|

| D-Glucitol (D-Sorbitol) | Aqueous mineral acid (e.g., H₂SO₄), heat. google.com | This compound | Acid-catalyzed intramolecular dehydration. |

| D-Glucitol (D-Sorbitol) | p-Toluenesulfonic acid (p-TSA), heat. researchgate.net | This compound | Acid-catalyzed intramolecular dehydration. |

| D-Glucitol (D-Sorbitol) | Polymer-supported Brønsted acid catalyst. rsc.org | This compound | Heterogeneous acid-catalyzed dehydration. |

Artifacts can arise both from the primary synthesis of this compound and during analytical procedures involving other molecules. In the context of polysaccharide analysis, where permethylation followed by reductive cleavage is used to determine glycosidic linkages, 1,4-Anhydro-2,3,6-tri-O-methyl-d-glucitol is formed as an artifact from 1,4-linked glucopyranosides. tandfonline.com Its formation is a consequence of a side reaction that competes with the expected formation of 1,5-anhydro-2,3,6-tri-O-methyl-d-glucitol. tandfonline.com Studies have shown that the presence of water during the reductive cleavage step promotes the formation of the 1,4-anhydro artifact. tandfonline.com Therefore, carrying out the reaction under strictly anhydrous conditions is crucial to minimize its formation and ensure accurate structural elucidation of polysaccharides. tandfonline.com

| Process | Intended Product | Artifact Formed | Condition Promoting Artifact Formation |

|---|---|---|---|

| Reductive cleavage of permethylated 1,4-linked glucopyranosides. | 1,5-Anhydro-2,3,6-tri-O-methyl-d-glucitol. | 1,4-Anhydro-2,3,6-tri-O-methyl-d-glucitol. tandfonline.comcapes.gov.br | Presence of water. tandfonline.com |

| Acid-catalyzed dehydration of D-glucitol. | This compound. | 1,4:3,6-Dianhydro-D-glucitol (Isosorbide). researchgate.net | More forcing reaction conditions (e.g., higher temperature, longer reaction time). |

Biochemical Pathways and Biological Roles of 1,4 Anhydro D Glucitol

Endogenous Metabolic Transformations

The metabolism of 1,4-Anhydro-D-glucitol involves several key steps, particularly within microbial systems, where it can be processed through phosphorylation and dehydrogenation, ultimately integrating into the central carbon metabolism.

Phosphorylation and Dehydrogenation in Microbial Systems

In certain microbial environments, this compound undergoes enzymatic modifications. While direct phosphorylation of this compound is not extensively detailed in the provided results, the phosphorylation of the related compound 1,5-Anhydro-D-glucitol (1,5-AG) by enzymes like rat brain hexokinase has been documented. thieme-connect.com The phosphorylated form, AG 6-P, has been shown to inhibit glucose oxidation. thieme-connect.com

Dehydrogenation is a critical step in the metabolism of similar polyols. For instance, sorbitol dehydrogenase, an enzyme found in various organisms including apple mesocarp tissue cultures, oxidizes sorbitol and other polyols. researchgate.net A novel NAD-dependent dehydrogenase highly specific for 1,5-Anhydro-D-glucitol was discovered in the fungus Trichoderma longibrachiatum strain 11-3. nih.gov This enzyme, termed 1,5-AG dehydrogenase (AGH), facilitates the transformation of 1,5-AG into glucose, allowing the fungus to utilize it as a sole carbon source. nih.gov

Integration into Central Carbon Metabolism

Following initial enzymatic transformations, the resulting metabolites can enter the central carbon metabolism. The conversion of 1,5-Anhydro-D-glucitol to glucose by AGH in Trichoderma longibrachiatum is a direct link to a primary molecule of central metabolism. nih.gov In other organisms, such as Sinorhizobium morelense S-30.7.5, the related compound 1,5-anhydro-D-fructose (AF) is metabolized to 1,5-anhydro-D-mannitol and then to D-mannose, which can then be integrated into metabolic pathways. nih.gov The bioactivation of 2,5-anhydro-D-glucitol in plants through phosphorylation to inhibit fructose-1,6-bisP aldolase (B8822740) further illustrates how such compounds can interact with key metabolic enzymes. researchgate.net

Enzymatic Interactions and Modulation

This compound and its related compounds have been studied for their ability to interact with and modulate the activity of various enzymes, particularly those involved in the polyol pathway.

Inhibition Studies of Polyol Pathway Enzymes (e.g., Sorbitol Dehydrogenase, Aldose Reductase)

The polyol pathway, which includes the enzymes aldose reductase and sorbitol dehydrogenase, is a key area of interest. High glucose levels can activate aldose reductase, leading to the conversion of glucose to sorbitol. youtube.com This process is implicated in diabetic complications. youtube.comnih.gov

Inhibition of these enzymes is a significant area of research. While direct inhibition studies on this compound are not specified, research on related compounds provides insight. For example, 1,5-anhydro-D-galactitol is a potent inhibitor of aldose reductase. americanchemicalsuppliers.com The accumulation of sorbitol can be curbed by inhibiting this enzyme. nih.govamericanchemicalsuppliers.com Various compounds have been developed and studied as aldose reductase inhibitors to prevent the accumulation of polyols like sorbitol and galactitol. google.com

The activity of sorbitol dehydrogenase can also be modulated. For example, apple sorbitol dehydrogenase is completely inhibited by heavy metal ions, iodoacetate, p-chloromercuribenzoate, and cysteine. researchgate.net

Mechanistic Investigations of Enzyme-Compound Binding

Understanding the binding mechanisms between these compounds and their target enzymes is crucial. Modeling studies have been employed to investigate these interactions. For instance, the binding of the bioactivated fungal toxin AhG-1,6-bisP to the catalytic site of plant aldolase has been modeled, showing that the inhibitor interacts with the amino acid residues of the binding site in a manner similar to the natural substrate, fructose-1,6-bisP. researchgate.net

Research on Biological Activities

Beyond its role in metabolic pathways, research has explored other biological activities of this compound and its analogs. Derivatives of 1,5-Anhydro-D-glucitol have demonstrated inhibitory effects on enzymes like protein tyrosine phosphatase-1B (PTP1B) and α-glucosidase, suggesting potential applications in anti-diabetic research. nih.gov The related compound 1,5-anhydro-D-fructose has been shown to possess antimicrobial, antioxidant, and anti-inflammatory properties. mdpi.comresearchgate.net

Investigation of Insulin (B600854) Secretion Stimulation (in vitro)

The role of 1,5-anhydro-D-glucitol (1,5-AG) in stimulating insulin secretion from pancreatic β-cells has been a subject of scientific investigation, with in vitro studies yielding conflicting results. Early research suggested a potential direct role for 1,5-AG in promoting insulin release. For instance, a study utilizing rat insulinoma (RINr) and mouse insulinoma (MIN6) cell lines demonstrated that 1,5-AG increased insulin secretion in a dose-dependent fashion. nih.govresearchgate.net The mechanism of this stimulation was found to be distinct from that of glucose, and its effect was additive when combined with other saccharides and polyols. nih.govresearchgate.net

However, subsequent research has challenged these initial findings. A study employing isolated rat pancreas preparations in an organ bath system, as well as INS-1E rat-derived insulinoma cells, found that short-term exposure to 1,5-AG did not potentiate insulin outflow. researchgate.netnih.gov In these experiments, while glucose and the sulfonylurea drug glimepiride (B1671586) significantly stimulated insulin secretion, 1,5-AG showed no such effect. researchgate.netnih.gov Similarly, another study investigating the long-term administration of 1,5-anhydro-D-fructose (a precursor to 1,5-AG) in mice on a high-fat diet found that the subsequent in vitro analysis of isolated islets showed no influence on glucose-stimulated insulin secretion. d-nb.info

These discrepancies in research findings may be attributable to differences in the experimental models and conditions used, such as the specific cell lines, the concentration of 1,5-AG, and the duration of exposure.

Interactive Table: Summary of In Vitro Studies on 1,5-Anhydro-D-glucitol and Insulin Secretion

| Study Focus | Experimental Model | Key Findings | Conclusion | Reference |

| Dose-dependent effects of 1,5-AG on insulin secretion | RINr and MIN6 insulinoma cell lines | 1,5-AG increased insulin secretion in a dose-dependent manner. The effect was additive with other saccharides. | 1,5-AG stimulates insulin release in these specific cell lines through a mechanism distinct from glucose. | nih.govresearchgate.net |

| Short-term 1,5-AG stimulation on insulin secretion | Isolated rat pancreas preparations and INS-1E cells | 1,5-AG had no potency to increase insulin outflow. Glucose and glimepiride significantly increased insulin secretion. | Short-term exposure to 1,5-AG has no effect on insulin secretion in these models. | researchgate.netnih.gov |

| Long-term effects of 1,5-AG precursor on insulin secretion | Isolated islets from mice fed a high-fat diet with 1,5-anhydro-D-fructose | Did not influence glucose-stimulated insulin secretion in vitro. | Long-term administration of a 1,5-AG precursor does not alter insulin secretion response. | d-nb.info |

Role in Glycemic Regulation Research in Metabolic Models

While the direct role of 1,5-anhydro-D-glucitol in stimulating insulin secretion remains debated, its utility as a biomarker in glycemic regulation research using metabolic models is well-established. In individuals with normal blood glucose levels, the serum concentration of 1,5-AG is stable. nih.govresearchgate.net However, when blood glucose levels exceed the renal threshold for reabsorption, the urinary excretion of glucose competitively inhibits the reabsorption of 1,5-AG in the renal tubules, leading to a rapid decrease in its serum levels. nih.govfrontiersin.org This inverse relationship makes 1,5-AG a sensitive marker for short-term glycemic control and postprandial hyperglycemia. nih.govnih.goviiarjournals.org

In metabolic research, particularly in studies involving animal models of diabetes and metabolic syndrome, 1,5-AG levels are used to monitor glycemic excursions. For example, in β-cell-specific Prohibitin-2 knockout mice, a model for β-cell failure, the decrease in plasma 1,5-AG levels was associated with reduced renal reabsorption secondary to β-cell failure and subsequent hyperglycemia. nih.gov Furthermore, studies in prediabetic models have shown that plasma 1,5-AG levels decrease in parallel with the loss of functional β-cell mass, suggesting it could serve as a biomarker for declining β-cell mass even before the onset of overt diabetes. frontiersin.orgdiabetesjournals.org

Research in patients with type 2 diabetes has also highlighted the correlation between low 1,5-AG levels and impaired β-cell function. nih.govfrontiersin.org Lower levels of 1,5-AG have been associated with higher insulin resistance and lower insulin secretion capacity. nih.govfrontiersin.org This indicates that in metabolic models, 1,5-AG is a valuable tool for assessing not just glycemic control, but also the underlying status of β-cell function and mass. frontiersin.org

Interactive Table: Application of 1,5-Anhydro-D-glucitol in Glycemic Regulation Research

| Metabolic Model/Study Population | Key Observation | Implication | Reference |

| Individuals with hyperglycemia | When blood glucose exceeds the renal threshold, serum 1,5-AG levels decrease. | 1,5-AG is a sensitive marker of short-term glycemic fluctuations and postprandial hyperglycemia. | nih.govfrontiersin.org |

| β-cell-specific Prohibitin-2 knockout mice | Reduced plasma 1,5-AG levels correlated with β-cell failure and hyperglycemia. | 1,5-AG can reflect the metabolic consequences of specific genetic modifications affecting β-cell function. | nih.gov |

| Prediabetic models | Plasma 1,5-AG levels decreased in parallel with the loss of β-cell mass. | 1,5-AG may serve as an early biomarker for declining functional β-cell mass before diabetes onset. | frontiersin.orgdiabetesjournals.org |

| Patients with Type 2 Diabetes | Lower 1,5-AG levels are associated with increased insulin resistance and reduced insulin secretion. | 1,5-AG levels provide insights into the degree of β-cell dysfunction in established diabetes. | nih.govnih.govfrontiersin.org |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and composition through the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1,4-Anhydro-D-glucitol. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for confirming the presence of the 1,4-anhydro cyclic ether (furanoid) ring and defining the compound's specific stereochemistry.

In ¹H NMR analysis, the chemical shifts and coupling constants of the hydrogen atoms provide information about their local electronic environment and spatial relationship to neighboring protons, which is essential for confirming the molecule's structure. usbio.net A study of D-glucitol dehydration utilized ¹³C NMR spectroscopy to monitor the formation of its anhydro derivatives, including this compound. scispace.com The ¹³C NMR spectrum gives a distinct signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the carbon's bonding environment, allowing for the definitive confirmation of the five-membered furanoid ring structure resulting from the internal ether linkage between C1 and C4. scispace.com These spectra can be compared against reference data to ensure structural integrity. chemicalbook.comnih.gov

The detailed analysis of ¹³C NMR chemical shifts, as demonstrated in studies of D-glucitol dehydration, allows for the clear identification of this compound from other isomers and related compounds. scispace.com

Table 1: ¹³C NMR Chemical Shift Data for this compound This table presents representative ¹³C NMR chemical shift data as reported in scientific literature. scispace.com Spectra were measured in D₂O using dioxane as an internal reference (67.4 ppm).

| Carbon Atom | Chemical Shift (ppm) |

| C-1 | 72.1 |

| C-2 | 73.1 |

| C-3 | 77.0 |

| C-4 | 82.2 |

| C-5 | 83.1 |

| C-6 | 64.0 |

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is primarily used to confirm its molecular weight, thus validating its elemental composition. The technique provides a molecular ion peak corresponding to the mass of the intact molecule, which for this compound is 164.16 g/mol . usbio.netchemicalbook.comnih.gov

High-resolution mass spectrometry can provide an exact mass, which further confirms the molecular formula (C₆H₁₂O₅). nih.gov The fragmentation pattern observed in the mass spectrum can also offer additional structural information, although NMR is typically the definitive method for isomer and stereoisomer differentiation.

Table 2: Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₅ | usbio.netchemicalbook.com |

| Molecular Weight | 164.16 g/mol | usbio.netchemicalbook.comnih.gov |

| Mass of Molecular Ion (m/z) | 164 | chemicalbook.com |

| Exact Mass | 164.06847348 Da | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Cyclic Ether Confirmation and Stereochemistry

Chromatographic Separation and Quantification Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential when analyzing this compound within biological matrices or reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. In metabolic research, HPLC is crucial for isolating specific metabolites from complex biological fluids. While many studies focus on the clinically significant 1,5-isomer, the methodologies are often adaptable. researchgate.netnih.gov For instance, research on a derivative of this compound employed a reverse-phase (RP) HPLC method. sielc.com This typically involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, to achieve separation. sielc.com The separated compound can then be quantified using a suitable detector, such as a refractive index detector (RID) or, following derivatization, an ultraviolet (UV) detector.

For enhanced sensitivity and specificity, HPLC is often coupled directly with tandem mass spectrometry (LC-MS/MS). This hybrid technique is a cornerstone of modern metabolomics and is exceptionally well-suited for tracking metabolites in biological systems. nih.gov LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the precise detection and identification provided by mass spectrometry. umk.pl

In a typical LC-MS/MS workflow for metabolite tracking, a biological sample (e.g., serum or plasma) is first processed, and then its components are separated on an HPLC column. nih.gov The eluent from the column is directed into the mass spectrometer, which ionizes the molecules and identifies them based on their unique mass-to-charge ratios and fragmentation patterns. This approach allows for the highly accurate quantification of even trace amounts of specific compounds like this compound in a complex biological background. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) in Metabolic Studies

Advanced Enzymatic Assays for Specific Detection in Research

Enzymatic assays are analytical methods that use the high specificity of an enzyme's catalytic activity to detect and quantify a particular substance. This approach is widely developed for the related isomer, 1,5-Anhydro-D-glucitol (1,5-AG), which is a clinical biomarker for short-term glycemic control. umk.plfrontiersin.org These assays for 1,5-AG often utilize enzymes like pyranose oxidase or hexokinases that can specifically recognize and react with the target molecule. umk.plscispace.com The reaction produces a measurable signal, such as a color change or fluorescence, which is proportional to the concentration of the analyte. scispace.comelkbiotech.com

However, in the context of research focused specifically on This compound , dedicated and commercially available enzymatic assays are not well-documented in the scientific literature. The development of such an assay would require the discovery or engineering of an enzyme with high specificity for the 1,4-anhydro ring structure, distinguishing it from the 1,5-pyranoid ring of 1,5-AG and other sugar alcohols. While the principles of enzymatic detection are well-established, their specific application for the routine research-based detection of this compound remains a prospective area.

Conformational Analysis and Theoretical Chemistry Investigations of 1,4 Anhydro D Glucitol

Computational Modeling Approaches (e.g., Density Functional Theory, B3LYP/6-311++G)**

Computational modeling is a cornerstone for investigating the structures and energies of molecules like 1,4-Anhydro-D-glucitol. Among the most effective and widely used methods is Density Functional Theory (DFT). DFT calculations balance computational cost with accuracy, making them suitable for the detailed analysis of carbohydrate conformations.

A specific and powerful implementation of this method involves the B3LYP hybrid functional combined with a large, flexible basis set such as 6-311++G. nih.gov The B3LYP functional incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources. tandfonline.com The 6-311++G basis set is a triple-zeta basis set that includes diffuse functions (the "++" notation) on both hydrogen and heavy atoms, as well as polarization functions (the "**" notation). This combination is well-suited for accurately describing systems with non-covalent interactions, such as the intramolecular hydrogen bonds that are critical in determining the preferred shape of this compound. comporgchem.comacs.org Such high-level theoretical approaches are essential for geometry optimization, allowing for the identification of stable conformers and the calculation of their relative energies and thermodynamic properties. nih.gov While detailed studies applying this specific level of theory to this compound are not as prevalent as for its six-membered ring isomer, 1,5-anhydro-D-glucitol, the methodology remains the standard for this class of compounds. usda.govchemrxiv.org

Analysis of Ring Conformations (e.g., Chair, Boat, Skew-Boat)

The central structural feature of this compound is its five-membered tetrahydrofuran (B95107) ring. Unlike six-membered rings (pyranoses) that famously adopt stable Chair and higher-energy Boat and Skew-Boat conformations, five-membered rings (furanoses) have a different set of preferred shapes. nih.govchemrxiv.org A planar five-membered ring is destabilized by a high degree of torsional strain from eclipsing C-C bonds. To alleviate this strain, the ring puckers out of the plane.

The resulting conformations are typically described as Envelope and Twist (or Skew) forms. In an Envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a Twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. Theoretical studies on similar five-membered anhydro sugars, such as 1,4-anhydroribitol, have confirmed that the ring tends to adopt a twisted envelope conformation. For this compound, a continuous pseudorotation pathway connects various envelope and twist forms, with very low energy barriers between them, leading to a highly flexible ring system. A full computational analysis would determine the specific atoms that pucker and the relative energies of the most stable conformers.

| Conformation Type | Description | Key Feature |

|---|---|---|

| Envelope (E) | Four ring atoms are coplanar, with the fifth atom displaced from the plane. The specific atom that is out of plane is denoted by a superscript or subscript. | Reduces torsional strain by puckering one atom. |

| Twist (T) | Two adjacent ring atoms are displaced on opposite sides of the plane defined by the other three atoms. Also known as a half-chair. | Represents an energy minimum between two envelope forms on the pseudorotation pathway. |

Research Applications of 1,4 Anhydro D Glucitol and Its Derivatives

Role in Pharmaceutical Chemistry Research

In pharmaceutical chemistry, the 1,4-anhydro-D-glucitol core is utilized both as a fundamental building block for new therapeutic agents and as an excipient to improve the physical properties of drug formulations.

The defined stereochemistry of this compound makes it an attractive chiral starting material for the synthesis of complex pharmaceutical molecules. It serves as a useful intermediate in the synthesis of prostaglandins, a group of physiologically active lipid compounds chemicalbook.com. Furthermore, its derivatives are central to the development of modern drugs for metabolic diseases.

A significant area of research involves the synthesis of C-phenyl D-glucitol derivatives as inhibitors of sodium-glucose cotransporters (SGLTs). For instance, Dapagliflozin, an SGLT2 inhibitor used in the treatment of type 2 diabetes, is a C-aryl glucitol derivative lookchem.com. Researchers have designed and synthesized new series of C-phenyl D-glucitol derivatives to achieve high selectivity for SGLT1, which is the primary transporter for glucose absorption in the gastrointestinal tract jst.go.jp. These efforts aim to create potent and selective intestinal SGLT1 inhibitors for managing type 2 diabetes jst.go.jp. The glucitol backbone is a key component that allows these molecules to interact with the glucose transporters lookchem.comjst.go.jp.

The compound also serves as a precursor for a variety of other cyclic carbohydrate derivatives with potential biological activities chemsynlab.com. For example, researchers have prepared 1,4-anhydro-D-fructose and 1,4-anhydro-D-tagatose from a common intermediate, 3,5,6-tri-O-benzyl-D-glucitol, with these products being investigated for antioxidant properties nih.gov.

Table 1: Examples of Therapeutic Agent Classes Derived from Glucitol Scaffolds

| Therapeutic Class | Target | Example Derivative Structure | Research Application |

| SGLT Inhibitors | SGLT1 / SGLT2 | C-phenyl D-glucitol derivatives jst.go.jp | Treatment of Type 2 Diabetes lookchem.comjst.go.jp |

| Prostaglandin (B15479496) Analogues | Prostaglandin Receptors | N/A | Intermediate in Prostaglandin synthesis chemicalbook.com |

| Antioxidants | Free Radicals | 1,4-anhydro-D-fructose nih.gov | Investigation of antioxidant and other biological activities nih.gov |

Beyond its role in active ingredient synthesis, this compound and its derivatives are investigated for their ability to enhance drug formulations. Poor water solubility is a major challenge in pharmaceutical development, and excipients that can improve the solubility and stability of drugs are highly valuable.

Research has shown that derivatives such as 1,5-Anhydro-4,6-O-benzylidene-D-glucitol can improve the solubility and stability of various drug compounds, potentially making them more effective chemsynlab.com. Similarly, related structures like 1,4-Anhydro-D-xylitol are used as fillers or binders in pharmaceutical formulations medchemexpress.com. The mechanism behind this enhancement is often attributed to the multiple hydroxyl groups on the anhydro-sugar ring. These groups can form hydrogen bonds with drug molecules, disrupting the crystal lattice of the drug and promoting its dissolution in a solvent, thereby increasing bioavailability.

Precursors and Building Blocks for Therapeutic Agent Synthesis

Advancements in Materials Science and Polymer Chemistry

The renewable origin of this compound, typically derived from starch via sorbitol, makes it a key monomer for creating sustainable materials mdpi.com. Its applications range from the synthesis of bio-based polymers to the development of specialized surfactants and gelling agents.

This compound (also known as 1,4-sorbitan) is a critical intermediate in the production of bio-based polymers. It is formed during the dehydration of sorbitol, a reaction that can proceed further to create the bicyclic molecule isosorbide (B1672297) mdpi.com. Both sorbitan (B8754009) and isosorbide are used as monomers for producing polyesters and polyurethanes mdpi.comump.edu.my.

In the synthesis of polyester (B1180765) polyols, sorbitol is often esterified with diacids like azelaic acid ump.edu.my. During this process, which occurs at high temperatures, sorbitol can dehydrate to form its anhydro derivatives, including this compound, which are then incorporated into the final branched polyester structure ump.edu.my. These resulting bio-based polyols are precursors for creating a wide range of materials, including polyurethane foams acs.org. The hydroxyl groups on the this compound molecule act as initiation sites for the polymerization process, allowing for the creation of complex, three-dimensional polymer architectures ump.edu.myacs.org.

Derivatives of this compound are widely used as non-ionic surfactants and emulsifying agents in the food, cosmetic, and pharmaceutical industries nih.govatamankimya.comthegoodscentscompany.com. These derivatives are typically esters, formed by reacting the hydroxyl groups of this compound with fatty acids. This creates an amphiphilic molecule with a polar, hydrophilic "head" (the anhydro-sugar ring) and a non-polar, hydrophobic "tail" (the fatty acid chain) chemsynlab.com.

The surface activity of these compounds arises from this dual nature. When added to a mixture of oil and water, the surfactant molecules align themselves at the interface between the two phases. The hydrophilic head orients towards the water, while the hydrophobic tail orients towards the oil, reducing the interfacial tension and allowing the formation of a stable emulsion chemsynlab.com. Common examples include Sorbitan Monostearate and Sorbitan Oleate (B1233923), which are used to stabilize emulsions, act as wetting agents, and modify viscosity in various products nih.govthegoodscentscompany.com. The specific properties, such as the hydrophile-lipophile balance (HLB), can be tuned by changing the length and saturation of the fatty acid chain.

Table 2: Common this compound-Based Surfactants and Their Applications

| Surfactant Name | Common Name | Fatty Acid Chain | Key Application Areas |

| Sorbitan Monostearate nih.gov | Span 60 | Stearic Acid | Food emulsifier, cosmetic creams, viscosity modifier nih.govthegoodscentscompany.com |

| Sorbitan Monooleate atamankimya.com | Span 80 | Oleic Acid | W/O emulsifier, lubricant, dispersing agent atamankimya.comthegoodscentscompany.com |

Low-molecular-weight organogelators (LMWGs) are small molecules that can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and creating a gel rroij.com. Derivatives of this compound and its stereoisomers have been shown to be effective LMWGs researchgate.netresearchgate.net.

The design of these gelators involves attaching long alkyl chains (often from fatty acids) to the sugar alcohol core researchgate.netresearchgate.net. The gelation mechanism relies on the formation of a fibrous network through non-covalent interactions. The sugar-like core provides sites for hydrogen bonding, while the long alkyl chains interact through van der Waals forces rroij.comresearchgate.net. This self-assembly process leads to the formation of long, entangled fibers that immobilize the solvent, resulting in gelation researchgate.netacs.org. Researchers have demonstrated that by modifying the length of the fatty acid chains attached to a 1,5-anhydro-D-glucitol core, the gelling ability can be precisely controlled researchgate.net. These bio-based organogels have potential applications in areas such as drug delivery and materials science mdpi.com.

Development of Surfactants and Emulsifying Agents: Mechanistic Understanding of Surface Activity

Biochemical Research Tool

This compound, a cyclic ether derivative of D-glucitol (sorbitol), is a compound of interest in various chemical contexts. However, its application as a direct biochemical research tool, particularly in the study of carbohydrate metabolism and enzyme mechanisms, is not extensively documented in scientific literature. While its isomer, 1,5-anhydro-D-glucitol, is a well-established marker in glycemic control, the research applications of this compound in metabolic pathways and enzymology are less clear.

There is a notable lack of specific research findings where this compound has been utilized as a substrate to study carbohydrate metabolism pathways. Metabolic pathways are typically traced using molecules that are recognized and processed by the enzymes within those pathways. While this compound is structurally related to glucose, its altered anhydro-bridge structure may significantly impact its recognition and metabolism by glycolytic or other carbohydrate-processing enzymes.

Scientific literature does not provide substantive evidence of this compound serving as a key substrate for elucidating the intricacies of carbohydrate metabolism. Its potential role as a glucose precursor or its interaction with metabolic enzymes remains an area with limited investigation. google.com

The use of this compound and its derivatives as molecular probes to elucidate enzyme mechanisms is not well-established in the available scientific literature. Chemical probes are often designed with specific reactive groups or reporter tags to interact with and provide information about an enzyme's active site or catalytic mechanism.

While the synthesis of derivatives of related anhydro-sugars, such as 1,4-anhydro-D-xylitol heteroanalogues, has been explored for the development of glycosidase inhibitors, similar studies focusing on this compound are not prominently reported. chemsynlab.com The development of fluorinated or otherwise modified carbohydrates as probes is a common strategy in studying enzyme mechanisms; however, specific examples involving a this compound scaffold are not readily found in published research.

The following table summarizes the general information available for this compound, but it is important to note the absence of data regarding its specific application as a biochemical research tool for studying carbohydrate metabolism or enzyme mechanisms.

| Property | Value | Source |

| IUPAC Name | (2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol | N/A |

| Synonyms | 1,4-Sorbitan, 1,4-Anhydro-D-sorbitol | chemsynlab.comcymitquimica.com |

| Molecular Formula | C6H12O5 | chemsynlab.comcymitquimica.com |

| Molecular Weight | 164.16 g/mol | chemsynlab.comcymitquimica.com |

| CAS Number | 27299-12-3 | chemsynlab.comchemicalbook.com |

Future Research Directions and Emerging Paradigms for 1,4 Anhydro D Glucitol

Exploration of Undiscovered Metabolic Fates and Pathways

A significant knowledge gap exists regarding the in vivo metabolism of 1,4-Anhydro-D-glucitol. Unlike its well-studied isomer, 1,5-Anhydro-D-glucitol (1,5-AG), which is a sensitive biomarker for short-term glycemic control, the metabolic pathways of the 1,4-isomer are largely uncharted territory. nih.govresearchgate.netfrontiersin.orgiiarjournals.org

Future research must focus on elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Studies involving radiolabeled compounds could trace the molecule's journey through biological systems, identifying potential metabolites and routes of excretion. nih.govoup.com While the metabolic fate of its parent compound, sorbitol, has been studied, it is not certain how the cyclized form is processed. nih.gov

Investigations into the metabolism of sorbitan (B8754009) fatty acid esters, common non-ionic surfactants, provide some clues. epa.govtaylorandfrancis.com Toxicokinetic studies in rats with sorbitan monostearate indicate that the ester can be hydrolyzed to its constituent fatty acid and the corresponding anhydrides of sorbitol (sorbitans). nih.gov The fatty acid moiety is absorbed and enters endogenous metabolic pathways, while the sorbitan portion is poorly absorbed and largely excreted. epa.govnih.govresearchgate.net It is presumed that other sorbitan esters follow a similar fate. epa.gov However, the direct metabolism of the free this compound molecule, should it be absorbed, remains to be determined. This lack of data presents a clear and critical area for future toxicological and metabolic research to ensure its safety and explore new potential biological roles.

Development of Novel Synthetic Routes with Enhanced Sustainability

The conventional synthesis of this compound involves the acid-catalyzed intramolecular dehydration of D-sorbitol. rsc.orgbtsjournals.com While effective, this method often relies on corrosive mineral acids like sulfuric acid, which pose challenges for reactor longevity and environmental disposal. rsc.org A primary challenge is controlling the reaction to prevent the second dehydration step that yields 1,4:3,6-dianhydro-D-glucitol (isosorbide). mdpi.comphasetransfercatalysis.com

Emerging research is focused on developing greener and more sustainable synthetic methodologies. Key areas of advancement include:

Heterogeneous Catalysis: The use of solid acid catalysts is a promising alternative to homogeneous mineral acids. rsc.org Polymer-supported Brønsted acid catalysts have demonstrated high selectivity (up to 90%) for this compound from sorbitol under relatively mild conditions. rsc.org These catalysts are advantageous due to their recyclability and reduced corrosiveness. rsc.orgrsc.org Similarly, zeolite catalysts have been effectively used in continuous-flow systems, which allow for the rapid removal of products and high yields of the further dehydrated product, isosorbide (B1672297). acs.org

Biocatalysis and Enzymatic Synthesis: While the direct enzymatic dehydration of sorbitol to this compound is not yet established, biocatalytic methods are being explored for its derivatives. For example, the enzymatic synthesis of sorbitan methacrylate (B99206) has been achieved using the immobilized lipase (B570770) Novozym 435, reaching a conversion yield of over 80%. researchgate.net This opens a potential future pathway for the direct, highly selective, and environmentally benign enzymatic production of this compound itself.

Process Intensification: Techniques like microwave-assisted synthesis have been reported to enhance the production of 1,4-sorbitan, offering potentially faster reaction times and improved energy efficiency. rsc.org

| Method | Catalyst Type | Key Research Findings | Sustainability Advantage |

|---|---|---|---|

| Conventional Dehydration | Homogeneous Mineral Acids (e.g., H₂SO₄) | Effective but can lead to byproducts like isosorbide; catalyst is corrosive and difficult to recycle. rsc.orgphasetransfercatalysis.com | Low |

| Heterogeneous Catalysis | Polymer-Supported Brønsted Acids / Zeolites | High selectivity (90%) for 1,4-sorbitan; suitable for continuous flow processes. rsc.orgacs.org | High (Recyclable, less corrosive) |

| Enzymatic Acylation (of 1,4-Sorbitan) | Immobilized Lipase (e.g., Novozym 435) | High conversion (>80%) to sorbitan methacrylate, demonstrating potential for biocatalytic routes. researchgate.net | Very High (Mild conditions, high selectivity, biodegradable catalyst) |

| Microwave-Assisted Synthesis | Acid Catalysts | Reported to improve reaction efficiency compared to conventional heating. rsc.org | Medium (Reduced energy/time) |

Advanced Functional Material Design based on this compound Scaffolds

The rigid, chiral furanoid ring structure and multiple hydroxyl groups of this compound make it an excellent scaffold for designing advanced functional materials from renewable resources. Future research is expanding beyond its traditional use in surfactants.

Bio-based Polymers: this compound serves as a versatile monomer for creating novel polymers. A di-sorbitan oleate (B1233923) monomer, synthesized from 1,4-sorbitan, has been used to produce bio-based polyurethanes. Furthermore, its direct dehydration product, isosorbide, is a cornerstone monomer for high-performance bioplastics, including transparent polycarbonates and polyesters. mdpi.com The future lies in the direct polymerization of this compound or its minimally modified derivatives to create new classes of polymers with tailored properties. The synthesis of sorbitan methacrylate highlights its potential as a functional monomer for creating acrylic polymers and resins. researchgate.net

Novel Surfactants and Emulsifiers: While sorbitan esters of common fatty acids are well-established, there is potential to create novel amphiphiles by functionalizing the hydroxyl groups with different moieties. The synthesis of sorbitan acetals and ethers has been shown to yield compounds with interesting surfactant properties. researchgate.net This opens the door to designing specialized emulsifiers, wetting agents, or dispersants for targeted applications in pharmaceuticals, cosmetics, or advanced material formulations.

Chiral Building Blocks: The inherent chirality of this compound makes it a valuable starting material for asymmetric synthesis. Research has demonstrated the regio- and diastereoselective synthesis of chiral amines from the 1,4-sorbitan scaffold. researchgate.net These chiral amines are high-value compounds that can serve as ligands, catalysts, or key intermediates in the synthesis of complex, biologically active molecules.

Deeper Mechanistic Insights into Biological Activities and Interactions

The biological role of this compound remains an area of nascent investigation, with significant opportunities for discovery. Currently, its most well-documented biological relevance is as a key intermediate in the chemical synthesis of prostaglandins, a class of physiologically active lipid compounds. echemi.comchemicalbook.comguidechem.comlookchem.com However, the specific mechanistic role it plays in these synthetic pathways and whether it possesses any intrinsic biological activity in this context are not well understood.

Future research should aim to move beyond its role as a synthetic precursor and investigate its direct interactions with biological systems. This includes:

Enzyme Interaction Studies: There is a notable lack of data on the interaction of this compound with enzymes. In contrast, its 1,5-isomer is known to be a substrate for some enzymes and an inhibitor of others. frontiersin.orgjst.go.jp Screening this compound against panels of enzymes, particularly those involved in carbohydrate metabolism (e.g., kinases, dehydrogenases, glycosidases), could reveal unknown biological activities. One study on sorbose dehydrogenase showed it had little to no activity with sorbitol, but did not specifically test the 1,4-anhydro form. tandfonline.comresearchgate.net

Protein Binding Assays: Investigating the binding affinity of this compound to various transport proteins and receptors is crucial. nih.gov Its structural similarity to natural sugars suggests it could be a candidate for interacting with sugar transporters or other carbohydrate-binding proteins, potentially modulating their function.

Elucidating the Prostaglandin (B15479496) Synthesis Role: A deeper investigation into the chemical reactions where this compound is used for prostaglandin synthesis could provide insights into its reactivity and how its unique stereochemistry is leveraged to build complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1,4-Anhydro-D-glucitol, and how can reaction conditions be optimized?

- Methodological Answer : this compound is commonly synthesized via acid-catalyzed dehydration of D-sorbitol. Optimization involves controlling temperature (typically 110–150°C) and catalyst selection (e.g., sulfuric acid or molten salts like ZnCl₂). For example, molten ZnCl₂ at 140°C yields 74% this compound with minimal byproducts like 3,6-anhydro-D-glucitol . Reaction time and water removal (via vacuum distillation) are critical to prevent rehydration.

Q. How is this compound structurally characterized, and what analytical techniques are essential?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the cyclic ether structure by identifying the 1,4-anhydro ring. For example, the absence of hydroxyl protons at C1 and C4 and shifts in ether-linked carbons (C1: ~80 ppm, C4: ~75 ppm) are diagnostic. Mass spectrometry (MS) validates the molecular ion peak (m/z 164.2 for C₆H₁₂O₅) . Polarimetry further distinguishes enantiomeric purity (e.g., [α]D²⁵ = +30° in water) .

Q. What are the primary applications of this compound in material science?

- Methodological Answer : Its cyclic ether structure makes it a precursor for bio-based polymers. For instance, esterification with fatty acids (e.g., lauric acid) produces nonionic surfactants (e.g., Span 20) via nucleophilic acyl substitution . It also serves as a monomer for polyesters through polycondensation with dicarboxylic acids, enhancing biodegradability .

Advanced Research Questions

Q. How do competing reaction pathways during this compound synthesis lead to data contradictions, and how can these be resolved?

- Methodological Answer : Competing dehydration pathways (e.g., 1,4- vs. 3,6-anhydro formation) arise from variable protonation sites on sorbitol. To resolve discrepancies, kinetic studies using isotopically labeled substrates (e.g., ¹⁸O-labeled sorbitol) and DFT calculations can map transition states. For example, molten salt catalysts favor 1,4-anhydro products (74% yield) over 3,6-anhydro isomers (0%) by stabilizing specific intermediates .

Q. What enzymatic or metabolic pathways involve this compound, and how can its metabolic fate be tracked?

- Methodological Answer : In microbial systems, this compound undergoes phosphorylation (via ATP-dependent kinases) to 1,4-anhydro-glucitol-6-phosphate, followed by dehydrogenation to 1,4-anhydro-fructose-6-phosphate, entering central carbon metabolism . Radiolabeled tracers (e.g., ¹⁴C-labeled substrate) combined with HPLC-MS/MS are used to track metabolite flux and identify intermediates .

Q. How can computational modeling improve the design of this compound derivatives for targeted applications?

- Methodological Answer : Molecular dynamics (MD) simulations predict conformational stability of derivatives (e.g., diacetates or ethoxylated esters). For example, density functional theory (DFT) optimizes esterification sites for surfactant design, correlating lipophilicity (logP) with experimental CMC values . QSAR models further link structural features (e.g., acyl chain length) to biological activity in drug delivery systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。